molecular formula C10H11BN2O3 B7956049 [2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid

Cat. No.: B7956049
M. Wt: 218.02 g/mol
InChI Key: IBUUXEJTVQNCGT-UHFFFAOYSA-N
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Description

[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid: is a boronic acid derivative featuring a phenyl ring substituted with a 5-ethyl-1,2,4-oxadiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method includes the cyclization of an appropriate hydrazide with an ester or nitrile to form the oxadiazole ring. This is followed by a Suzuki-Miyaura coupling reaction to introduce the boronic acid moiety .

Industrial Production Methods: This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [2-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid and oxadiazole moieties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The oxadiazole ring can interact with biological targets through hydrogen bonding and π-π interactions, contributing to its biological activity .

Properties

IUPAC Name

[2-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O3/c1-2-9-12-10(13-16-9)7-5-3-4-6-8(7)11(14)15/h3-6,14-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUUXEJTVQNCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=NOC(=N2)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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